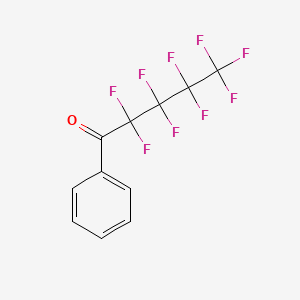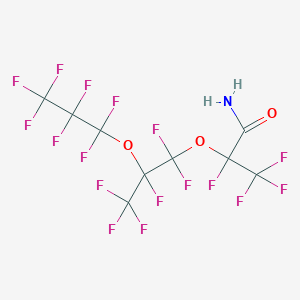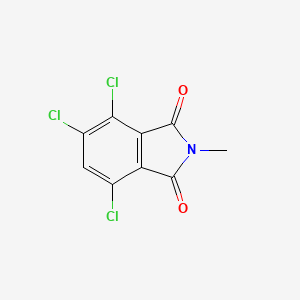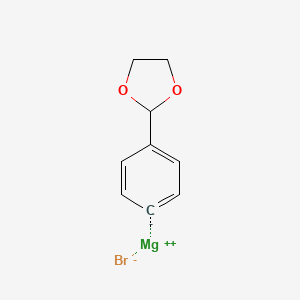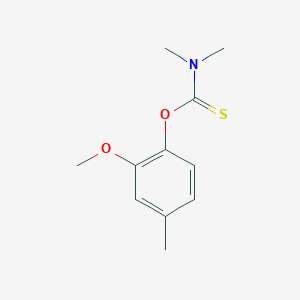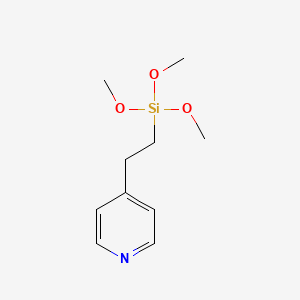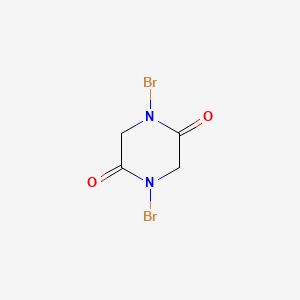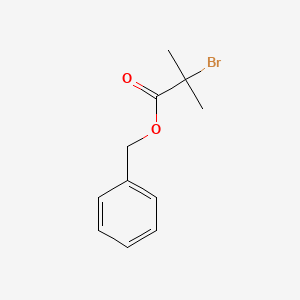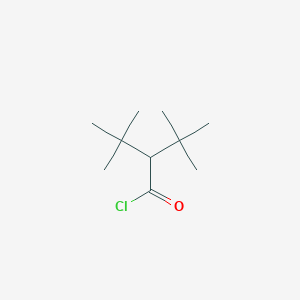
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% (2-t-Bu-DMBCl), is a common reagent used in organic synthesis and research. It is a colorless liquid with a pungent odor, and is used in a variety of applications, including the synthesis of complex molecules and the preparation of novel materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-t-Bu-DMBCl.
Scientific Research Applications
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of complex molecules. It is also used as a reagent for the synthesis of novel materials and for the preparation of other compounds. Furthermore, it is used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.
Mechanism of Action
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% is an electrophile, meaning that it is capable of forming covalent bonds with other molecules. It is a strong electron-withdrawing group, and is capable of forming bonds with electron-rich molecules. This allows it to be used in a variety of reactions, where it can act as a leaving group or as a catalyst.
Biochemical and Physiological Effects
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. Furthermore, it has been shown to have an effect on the regulation of gene expression and to modulate the activity of certain receptors.
Advantages and Limitations for Lab Experiments
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Furthermore, it is relatively non-toxic, and can be easily handled and stored. However, it is highly corrosive and can cause skin irritation, and should be handled with caution. Additionally, it can form explosive mixtures with air, and should be stored in a cool, dry place.
Future Directions
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% has several potential future applications. It could be used to synthesize novel materials, such as polymers and other materials. Furthermore, it could be used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of complex molecules. Additionally, it could be used as a catalyst in a variety of reactions, and could be used to modulate the activity of certain receptors. Finally, it could be used in the study of biochemical and physiological processes, such as the regulation of gene expression.
Synthesis Methods
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% is synthesized by the reaction of tert-butyl bromide and dimethyl malonate. The reaction is carried out in a solvent such as toluene, in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via an SN2 mechanism, where the bromide is displaced by the malonate to form the desired product.
properties
IUPAC Name |
2-tert-butyl-3,3-dimethylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJSHUTRBFHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502124 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29571-65-1 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

